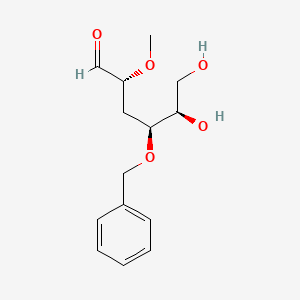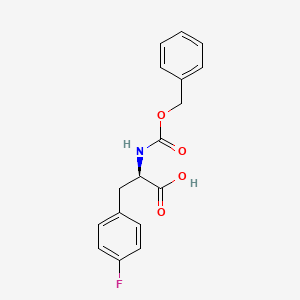
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linear: is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These dyes are widely used due to their stability and range of colors.
准备方法
Synthetic Routes and Reaction Conditions:
-
Diazotization and Coupling Reaction:
Step 1 Diazotization: - The synthesis begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.
Step 2 Coupling Reaction: - The diazonium salt is then coupled with a phenolic compound under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium with a pH adjusted to around 8-10 using sodium hydroxide.
-
Industrial Production Methods:
- Industrially, the synthesis is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high-purity products.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
-
Reduction:
- Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc in acidic conditions, resulting in the formation of aromatic amines.
-
Substitution:
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium dithionite, zinc, acidic conditions.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Chemistry:
Dye Chemistry: The compound is extensively used in the synthesis of azo dyes, which are applied in textile, leather, and paper industries due to their bright colors and stability.
Biology:
Biological Staining: Azo dyes derived from this compound are used as biological stains in microscopy to highlight structures in biological tissues.
Medicine:
Pharmaceuticals: Some derivatives of this compound have been investigated for their potential use as therapeutic agents due to their antimicrobial and anti-inflammatory properties.
Industry:
Textiles: The compound is used to dye fabrics, providing vibrant and long-lasting colors.
Plastics: It is also used in coloring plastics and synthetic fibers.
作用机制
Molecular Targets and Pathways:
- The compound exerts its effects primarily through its interaction with cellular components. In biological systems, the azo groups can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
-
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, linear:
- Similar in structure but lacks the branched alkyl chains, leading to different solubility and application properties.
-
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C8-10-branched and linear:
- Contains shorter alkyl chains, affecting its physical properties and industrial applications.
Uniqueness:
- The mixed C11-14-branched and linear alkyl chains provide a balance between solubility and stability, making this compound particularly useful in applications requiring both properties. Its unique structure allows for a wide range of colors and improved fastness properties in dyes.
Benzoic acid, 2,2-(2,4(or 4,6)-dihydroxy-1,3-phenylene)bis(azo)bis-, mixed C11-14-branched and linear , highlighting its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
115340-73-3 |
|---|---|
分子式 |
C9H7ClO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




